Benzo[c]chrysene
Description
Benzo[c]chrysene as a Polycyclic Aromatic Hydrocarbon (PAH) of Research Interest
This compound (B[c]C) is a five-ring PAH that is of particular research interest due to its unique structural properties and carcinogenic potential. nih.govacs.org Found in environmental sources such as coal tar and crude oil, B[c]C is a product of incomplete combustion. acs.orgtandfonline.com Like other PAHs, it requires metabolic activation to exert its carcinogenic effects. tandfonline.comtandfonline.com The process of metabolic activation transforms the parent hydrocarbon into highly reactive metabolites, specifically diol epoxides, which can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer. tandfonline.comresearchgate.net
The study of B[c]C's metabolism has revealed the formation of several dihydrodiols, which are precursors to the ultimate carcinogenic diol epoxides. tandfonline.comtandfonline.com Research has identified trans-1,2-dihydroxy-1,2-dihydrothis compound, trans-7,8-dihydroxy-7,8-dihydrothis compound, and trans-9,10-dihydroxy-9,10-dihydrothis compound as key metabolites. tandfonline.comnih.gov The formation of these metabolites underscores the complex biotransformation pathways that PAHs undergo in biological systems.
Structural Characteristics of this compound: Fjord and Bay Region Significance in Research
A defining feature of this compound's molecular architecture is the simultaneous presence of both a "bay region" and a "fjord region". nih.govacs.orgnih.gov This structural duality is rare among PAHs and makes B[c]C a compelling subject for comparative toxicological studies. acs.orgtandfonline.com
The bay region is a concave, sterically hindered area formed by a benzene (B151609) ring fused to a larger aromatic system. The fjord region is a more sterically hindered area where four benzene rings are arranged in a "C" shape, creating a constricted, fjord-like inlet. This steric hindrance in the fjord region causes the molecule to deviate from planarity. acs.orgtandfonline.com
Research has demonstrated that the location of the reactive epoxide group—whether in the bay or the fjord region—profoundly influences the carcinogenic activity of the resulting diol epoxide metabolite. acs.orgnih.gov Studies have shown that fjord region diol epoxides are often more potent carcinogens than their bay region counterparts derived from the same parent molecule. acs.orgnih.gov This increased activity is attributed to the unique three-dimensional shape of fjord region diol epoxides, which affects their ability to interact with and damage DNA. acs.orgresearchgate.net Specifically, the non-planar nature of fjord region diol epoxides is associated with high biological activity. acs.orgoup.com
Comparative Research Context with Related Polycyclic Aromatic Hydrocarbons
The carcinogenic properties of this compound and its metabolites are often evaluated in comparison to other well-studied PAHs. This comparative approach helps to elucidate structure-activity relationships and to understand why some PAHs are more potent carcinogens than others.
For instance, research has compared the tumorigenicity of the bay region and fjord region diol epoxides of B[c]C. In one study, the fjord region diol epoxide was found to be a potent mammary carcinogen in rats, whereas the bay region diol epoxide showed no activity in the same model. acs.orgnih.gov This finding highlights the critical role of molecular topography in determining carcinogenic potential.
When compared to other PAHs, the diol epoxides of B[c]C are considered significant in the study of carcinogenesis. For example, the carcinogenicity of PAHs is often attributed to their diol epoxide metabolites, with those forming in bay or fjord regions being of particular concern. nih.gov The table below provides a comparative overview of B[c]C with other notable PAHs.
| Feature | This compound | Benzo[a]pyrene (B130552) | Dibenzo[a,l]pyrene | Chrysene (B1668918) |
| Number of Aromatic Rings | 5 | 5 | 6 | 4 |
| Key Structural Regions | Bay and Fjord | Bay | Fjord | Bay |
| Carcinogenic Potential of Parent Compound | Weakly Carcinogenic | Potent Carcinogen | Exceptionally Potent Carcinogen | Weakly Carcinogenic |
| Primary Reactive Metabolite Type | Bay and Fjord Region Diol Epoxides | Bay Region Diol Epoxide | Fjord Region Diol Epoxides | Bay Region Diol Epoxide |
| Planarity | Non-planar | Planar | Non-planar | Planar |
This comparative context is essential for risk assessment, as it helps to rank the potential hazard posed by different PAHs found in environmental mixtures. researchgate.netmdpi.com Studies have shown that fjord region PAHs like Dibenzo[a,l]pyrene are among the most potent carcinogens ever tested. tandfonline.comnih.gov The unique structure of this compound, possessing both types of critical regions, makes it an invaluable tool for dissecting the precise molecular mechanisms that drive PAH-induced cancer. acs.orgtandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[12.8.0.02,11.03,8.015,20]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C22H14/c1-3-7-18-15(5-1)11-14-21-20(18)13-12-17-10-9-16-6-2-4-8-19(16)22(17)21/h1-14H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWGEMSQAMDWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=CC=CC=C5C=C4 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3073894 | |
| Record name | Benzo[c]chrysene | |
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Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
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Physical Description |
Insoluble in water; [ChemIDplus] | |
| Record name | Benzo(c)chrysene | |
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Density |
1.232 g/cu cm | |
| Record name | Benzo(c)chrysene | |
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Color/Form |
Needles from acetic acid, Solid | |
CAS No. |
194-69-4 | |
| Record name | Benzo[c]chrysene | |
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| Record name | Benzo(c)chrysene | |
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| Record name | BENZO(C)CHRYSENE | |
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| Record name | Benzo(c)chrysene | |
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Melting Point |
125.4 °C, MP: 126-127 °C | |
| Record name | Benzo(c)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Synthetic Methodologies and Derivatization of Benzo C Chrysene and Its Metabolites
Strategies for de novo Synthesis of the Benzo[c]chrysene Core
The foundational step in studying this compound and its derivatives is the efficient construction of its core polycyclic aromatic framework. Various de novo synthetic strategies have been developed to achieve this, often relying on cyclization reactions of carefully designed precursors.
One prominent approach involves the oxidative photocyclization of substituted 1,3-distyrylbenzenes. This method has been utilized to create not only the this compound skeleton but also related structures like dibenzo[a,j]anthracenes. beilstein-journals.org The success of this reaction is highly dependent on the substituents present on the starting distyrylbenzene (B1252955) derivative. beilstein-journals.org For instance, while certain substitutions lead to the desired dibenzo[a,j]anthracene products, others, such as methyl, trimethylsilyl, dimethylamino, butoxy, or fluoro groups, have been shown to yield compounds analogous to this compound derivatives. beilstein-journals.org
Another powerful tool for building complex aromatic systems is the hexadehydro-Diels-Alder (HDDA) reaction . This reaction facilitates the de novo construction of highly substituted arene derivatives and has been applied to the synthesis of various natural product scaffolds. nih.gov While direct application to this compound itself is a subject of ongoing research, the principles of the HDDA reaction offer a potential pathway for its assembly from acyclic precursors. nih.gov
Palladium-catalyzed cross-coupling reactions also represent a key strategy. For example, a palladium-catalyzed cross-coupling of 2-bromo-5-methoxybenzaldehyde (B1267466) with phenanthrene-9-boronic acid produces 2-(9-phenanthryl)-5-methoxybenzaldehyde in high yield. nih.gov This intermediate can then undergo further transformations, including reaction with trimethylsulfonium (B1222738) iodide or a Wittig reagent, followed by acid-catalyzed cyclization to form a methoxy-substituted Benzo[c]phenanthrene (B127203), a structurally related compound. nih.gov This modular approach highlights the power of cross-coupling in building the complex biaryl linkages necessary for subsequent cyclization into the final polycyclic core.
Furthermore, tandem reactions provide an efficient route. For instance, a palladium-catalyzed tandem C–H activation/bis-cyclization of propargylic carbonates with terminal alkynes has been developed to construct tetracyclic benz[a]anthracene derivatives, which are structurally related to this compound. beilstein-journals.org
| Synthetic Strategy | Key Reaction | Precursors | Relevance to this compound Core |
| Oxidative Photocyclization | Photochemically induced cyclization | Substituted 1,3-distyrylbenzenes | Can yield this compound-like structures depending on substituents. beilstein-journals.org |
| Palladium-Catalyzed Cross-Coupling and Cyclization | Suzuki or similar coupling followed by acid-catalyzed cyclization | Bromo-aldehydes and boronic acids | Builds key biaryl bonds for constructing the polycyclic framework. nih.gov |
| Tandem C-H Activation/Cyclization | Palladium-catalyzed C-H activation and bis-cyclization | Propargylic carbonates and terminal alkynes | Efficiently constructs related tetracyclic aromatic systems. beilstein-journals.org |
Targeted Synthesis of this compound Dihydrodiol Metabolites
The metabolic activation of this compound often proceeds through the formation of dihydrodiol metabolites. The targeted synthesis of these compounds is essential for studying their biological activity and their role as precursors to further reactive metabolites.
A common synthetic route to trans-dihydrodiols begins with the corresponding o-quinone. The racemic this compound-9,10-dihydrodiol, for example, can be synthesized from this compound-9,10-dione. acs.org This process typically involves the reduction of the o-quinone. acs.org One established method for this reduction uses sodium borohydride (B1222165) in the presence of oxygen. oup.com For quantitative studies, tritium-labeled trans-dihydrodiols can be synthesized by reducing the corresponding o-quinones with sodium borotritide. nih.gov
Another approach involves the photochemical cyclization of methoxy-substituted bisnaphthyl olefins to produce various this compound trans-dihydrodiols, including the 1,2-, 7,8-, and 9,10-dihydrodiols. tandfonline.com The synthesis of bis(dihydrodiol) derivatives of this compound has also been achieved through a route featuring the double oxidative photocyclization of tetramethoxy-substituted diolefins as a key step. acs.org These diolefins are themselves synthesized via a double Wittig reaction. acs.org
| Dihydrodiol Metabolite | Synthetic Precursor | Key Reagents/Steps | Reference |
| trans-9,10-Dihydrodiol | This compound-9,10-dione | Reduction with NaBH₄ in the presence of O₂ | acs.orgoup.com |
| ³H-labeled trans-9,10-Dihydrodiol | This compound-9,10-dione | Reduction with NaB³H₄ | nih.gov |
| trans-1,2-, 7,8-, and 9,10-Dihydrodiols | Methoxy-substituted bisnaphthyl olefins | Photochemical cyclization | tandfonline.com |
| Bis(dihydrodiol) derivatives | Tetramethoxy-substituted diolefins | Double oxidative photocyclization | acs.org |
Targeted Synthesis of this compound Diol Epoxide Metabolites
Diol epoxides are considered the ultimate carcinogenic metabolites of many PAHs, including this compound. Their synthesis is crucial for understanding the mechanisms of carcinogenesis at a molecular level. These reactive species are typically synthesized from their corresponding trans-dihydrodiol precursors.
The synthesis of the fjord-region this compound-9,10-dihydrodiol 11,12-epoxides (B[c]CDEs) has been described. acs.org These are proposed to be the ultimate carcinogenic metabolites formed via the metabolic activation of this compound. acs.org The synthesis of these diol epoxides allows for the study of their reactions with DNA and the characterization of the resulting adducts. acs.org
The general strategy for synthesizing diol epoxides from trans-dihydrodiols often involves epoxidation with an appropriate agent. For structurally related PAHs, such as benzo[c]phenanthrene, exposure of the dihydrodiol to N-bromoacetamide in a mixture of tetrahydrofuran (B95107) and water leads to the formation of a bromohydrin. researchgate.net This intermediate can then be cyclized to the diol epoxide. researchgate.net Alternatively, epoxidation can be achieved using reagents like meta-chloroperoxybenzoic acid (mCPBA). researchgate.net
The availability of synthetic fjord-region diol epoxides is critical for preparing site-specifically modified oligonucleotides, which are invaluable tools for elucidating the molecular mechanisms of carcinogenesis. nih.gov
Synthesis of Hydroxylated and Other Oxidized this compound Derivatives
Beyond dihydrodiols and diol epoxides, other oxidized metabolites such as phenols and quinones play a role in the biological activity of this compound. The synthesis of these derivatives provides standards for metabolic studies and allows for the investigation of alternative activation pathways.
Phenolic derivatives, such as 3-hydroxybenzo[c]phenanthrene, a key intermediate for the synthesis of fjord-region diol epoxides of the related benzo[c]phenanthrene, have been synthesized via a palladium-catalyzed cross-coupling reaction followed by demethylation. nih.gov This strategy involves coupling an appropriate bromo-aldehyde with a boronic acid, followed by cyclization and removal of a methyl protecting group with a reagent like boron tribromide to yield the final phenol. nih.gov
The synthesis of higher oxidized derivatives, such as bis(dihydrodiols) and diphenols, has also been reported for related PAHs. acs.org One route to a diphenol involved the reaction of the lithium salt of 1,4-dimethoxy-1,4-cyclohexadiene with 1,3-bis(iodoethyl)benzene, which, after several steps including an acid-catalyzed cyclization, yielded the desired product. acs.org
Furthermore, o-quinones are important intermediates in the synthesis of trans-dihydrodiols and can also be formed metabolically. acs.orgoup.com The synthesis of these quinones is often achieved through the oxidation of the parent PAH or a suitable precursor. oup.com
| Oxidized Derivative | General Synthetic Approach | Key Intermediates/Reagents | Reference |
| Phenols (e.g., 3-Hydroxybenzo[c]phenanthrene) | Pd-catalyzed cross-coupling, cyclization, and demethylation | Bromo-aldehydes, boronic acids, BBr₃ | nih.gov |
| o-Quinones (e.g., this compound-9,10-dione) | Oxidation of the parent PAH or a precursor | Oxidizing agents | acs.orgoup.com |
| Bis(dihydrodiols) | Double oxidative photocyclization of diolefins | Tetramethoxy-substituted diolefins | acs.org |
Stereoselective Synthesis of this compound Metabolite Stereoisomers
The biological activity of PAH metabolites is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of specific enantiomers and diastereomers of this compound metabolites is of paramount importance.
The resolution of racemic mixtures is a common strategy to obtain optically active stereoisomers. For instance, the resolution of racemic this compound-diols can be accomplished via preparative HPLC separation of their diastereomeric bis-(-)-menthoxy acid esters. acs.org This classical approach allows for the isolation of the individual enantiomers, which can then be used in further stereoselective syntheses or biological assays. acs.org
Metabolism studies have shown that Benzo[c]phenanthrene, a related PAH, is stereoselectively activated to the (-)-anti- and (+)-syn-B[c]PhDEs, which have (1R,2S,3S,4R)- and (1R,2S,3R,4S)-configurations, respectively. acs.org The synthesis of these specific stereoisomers is essential for correlating structure with biological activity. The stereoselective synthesis of the putative diol epoxide metabolites of 4H-cyclopenta[def]chrysene has also been reported, highlighting the importance of controlling stereochemistry in this class of compounds. acs.org
The synthesis of optically active fjord-region diol epoxides of benzo[g]chrysene (B86070), another related PAH, has been achieved, providing a blueprint for potential stereoselective routes to this compound analogs. nih.gov These syntheses often rely on the use of chiral reagents or catalysts, or the separation of diastereomeric intermediates.
Metabolic Activation Pathways of Benzo C Chrysene
Role of Cytochrome P450 Enzymes (CYPs) in Benzo[c]chrysene Bioactivation
The initial and rate-limiting step in the metabolic activation of this compound is orchestrated by the Cytochrome P450 (CYP) superfamily of enzymes. osti.gov These monooxygenases introduce an oxygen atom into the B[c]C molecule, forming an epoxide. osti.govasm.org Specifically, CYP enzymes, such as those in the CYP1A and CYP1B families, are known to be involved in the oxidation of PAHs. osti.govcapes.gov.br
Studies using rat liver S9 fractions, which contain a mixture of metabolizing enzymes including CYPs, have demonstrated the conversion of B[c]C to various oxidized metabolites. tandfonline.comtandfonline.com Research with specific human CYP isoforms has shown that CYP1A1 and CYP1B1 are primary enzymes responsible for the metabolic activation of many PAHs to their reactive epoxide intermediates. osti.gov For instance, in human mammary carcinoma MCF-7 cells, B[c]C treatment has been shown to predominantly increase the levels of P4501B1. capes.gov.br This induction is significant as different CYP isoforms can exhibit distinct regio- and stereoselectivity, influencing the types and amounts of subsequent metabolites formed. tandfonline.comnih.gov
The enzymatic action of CYPs on B[c]C can occur at different positions on the aromatic ring system, leading to the formation of various epoxides. These initial oxidation products are the precursors for the subsequent metabolic steps that ultimately generate the carcinogenic diol epoxides. acs.orgacs.org
Epoxide Hydrolase-Mediated Metabolism of this compound
Following the initial epoxidation by CYPs, the resulting arene oxides are substrates for another critical enzyme, microsomal epoxide hydrolase (mEH). acs.orgnih.gov This enzyme catalyzes the hydrolysis of the epoxide ring, adding a water molecule to form trans-dihydrodiols. asm.orgnih.gov This hydration step is a key detoxification pathway for some epoxides, but for others, it is a crucial step in the pathway of metabolic activation. acs.org
The enantiomeric and regioselective properties of mEH play a significant role in determining the stereochemistry of the resulting dihydrodiols. nih.gov The enzyme's action is dependent on the structure of the substrate; for non-planar PAHs, the site of water attack on the epoxide can differ from that of planar PAHs. nih.gov The enantiomeric composition of the dihydrodiols formed is a result of both the initial stereoselective epoxidation by CYPs and the subsequent enantioselective and regioselective hydration by mEH. nih.gov This enzymatic interplay is fundamental in producing the specific stereoisomers of dihydrodiols that are precursors to the ultimate carcinogenic diol epoxides. acs.org
Formation and Characterization of this compound Dihydrodiols as Proximate Carcinogens
The trans-dihydrodiols formed through the sequential action of CYPs and mEH are considered proximate carcinogens. acs.orgnih.gov These metabolites are more water-soluble than the parent B[c]C but can undergo further oxidation to form highly reactive diol epoxides. ontosight.ai In the case of B[c]C, several dihydrodiols can be formed, including those on the terminal rings and in the K-region. tandfonline.com
Key dihydrodiol metabolites of B[c]C that have been synthesized and identified include trans-1,2-dihydroxy-1,2-dihydrothis compound (B[c]C-1,2-dihydrodiol) and trans-9,10-dihydroxy-9,10-dihydrothis compound (B[c]C-9,10-dihydrodiol). tandfonline.com The formation of these specific dihydrodiols is significant because they are the direct precursors to the bay-region and fjord-region diol epoxides, respectively. acs.org
Studies have shown that B[c]C is metabolized in vitro by rat liver S9 fractions to form both B[c]C-1,2-dihydrodiol and B[c]C-9,10-dihydrodiol. acs.org Furthermore, treatment of mice with optically pure (+)- and (-)-trans-benzo[c]chrysene-9,10-dihydrodiols led to the formation of DNA adducts that were also observed in mice treated with the parent B[c]C, confirming their role as proximate carcinogens. acs.orgnih.gov
| Dihydrodiol Metabolite | Precursor to |
| trans-1,2-dihydroxy-1,2-dihydrothis compound | Bay-region diol epoxide |
| trans-9,10-dihydroxy-9,10-dihydrothis compound | Fjord-region diol epoxide |
Generation of Fjord-Region Diol Epoxides from this compound
The B[c]C-9,10-dihydrodiol can be further metabolized by CYP enzymes to form fjord-region diol epoxides. acs.orgacs.org The "fjord region" in a PAH is a sterically hindered region, which in B[c]C is located between the carbon atoms at positions 9 and 12. acs.orglookchem.com This structural feature causes the molecule to be non-planar. acs.org The resulting diol epoxides, specifically B[c]C-9,10-diol-11,12-epoxides (B[c]CDEs), are considered ultimate carcinogens. acs.org
The formation of these fjord-region diol epoxides has been confirmed through the identification of their hydrolysis products, tetraols, in in vivo metabolism studies. acs.org The detection of (±)-9,t-10,t-11,c-12-tetrahydroxy-9,10,11,12-tetrahydrothis compound in the urine of rats treated with B[c]C provides clear evidence for the in vivo formation of fjord-region diol epoxides. acs.org Fjord-region diol epoxides of B[c]C have been shown to be highly mutagenic in various test systems. nih.govnih.govcapes.gov.br For instance, the anti-diol-epoxide of B[c]C was found to be significantly more active in mammalian cells than the corresponding diol epoxides of other potent carcinogens like benzo[a]pyrene (B130552). nih.govcapes.gov.br
Formation of Bay-Region Diol Epoxides from this compound
In addition to the fjord region, B[c]C also possesses a "bay region," a common structural feature in many carcinogenic PAHs. acs.orgacs.org The metabolic activation of B[c]C can also proceed through the formation of bay-region diol epoxides. acs.org This pathway involves the epoxidation of the B[c]C-1,2-dihydrodiol to form B[c]C-1,2-diol-3,4-epoxide. acs.org
Evidence for the formation of bay-region diol epoxides comes from in vivo studies where the corresponding hydrolysis product, (±)-1,t-2,t-3,c-4-tetrahydroxy-1,2,3,4-tetrahydrothis compound, was identified in the urine of rats administered B[c]C. acs.org Interestingly, the amount of the tetraol derived from the bay-region diol epoxide was found to be 6-8 times greater than that of the fjord-region tetraol. acs.org Despite its higher formation, comparative tumorigenicity studies in the rat mammary gland have shown that the fjord-region diol epoxide is a potent carcinogen, while the bay-region diol epoxide lacks activity in this model. acs.org It has been suggested that a major DNA adduct found in mouse skin treated with B[c]C may be derived from a bay-region diol epoxide. nih.gov
Identification of Phenolic and Other Hydroxylated this compound Metabolites
Besides the formation of dihydrodiols and their subsequent epoxidation, the metabolism of this compound also yields phenolic and other hydroxylated metabolites. tandfonline.com In vitro metabolism of B[c]C with rat liver S9 fractions has led to the identification of 2-hydroxyB[c]C, 3-hydroxyB[c]C, and 10-hydroxyB[c]C. tandfonline.com
In vivo studies in rats have further characterized the profile of hydroxylated metabolites. 3-Hydroxythis compound and 10-hydroxythis compound were identified as major fecal metabolites. acs.org In urine, 2-hydroxythis compound was detected, primarily as glucuronic acid and sulfate (B86663) conjugates. acs.org Additionally, tetraols, which are the hydrolysis products of diol epoxides, are a form of hydroxylated metabolite. The identification of (±)-1,t-2,t-3,c-4-tetrahydroxy-1,2,3,4-tetrahydrothis compound and (±)-9,t-10,t-11,c-12-tetrahydroxy-9,10,11,12-tetrahydrothis compound in urine confirms the formation of both bay- and fjord-region diol epoxides. acs.org Some hydroxylated PAHs, including those of chrysene (B1668918), have been shown to possess estrogenic activity. researchgate.netmdpi.com
Stereochemical Aspects of this compound Metabolic Activation
The biological activity of B[c]C metabolites is highly dependent on their stereochemistry. acs.orgoup.com The metabolic activation process is stereoselective, meaning that specific stereoisomers of the dihydrodiols and diol epoxides are preferentially formed. acs.orgaacrjournals.org
The metabolism of B[c]C in mouse skin is activated through the formation of the (-)-anti- and (+)-syn-B[c]CDEs, which have 9R,10S,11S,12R- and 9S,10R,11S,12R- absolute configurations, respectively. nih.gov The major DNA adduct formed in mouse skin treated with B[c]C coeluted with an adduct formed from the (-)-B[c]C-diol, suggesting a specific stereochemical pathway is dominant in vivo. acs.org
Mechanisms of Benzo C Chrysene Induced Genotoxicity and Carcinogenesis
Formation of Covalent DNA Adducts by Benzo[c]chrysene Metabolites
The carcinogenic activity of many polycyclic aromatic hydrocarbons (PAHs) is initiated by their metabolic conversion to highly reactive diol epoxides, which can then form covalent bonds with DNA, creating DNA adducts. nih.gov In the case of this compound, metabolic activation in mouse skin leads to the formation of several DNA adducts. nih.gov The primary pathway for this activation is believed to proceed through the formation of fjord-region this compound-9,10-dihydrodiol 11,12-epoxides (B[c]CDEs). acs.orgnih.gov
Nucleotide Specificity of this compound-DNA Adducts (e.g., guanine (B1146940), adenine)
In vitro studies reacting the four optically pure synthetic B[c]CDEs with DNA have revealed a distinct preference for reaction with purine (B94841) bases. The stereochemistry of the diol epoxide significantly influences its nucleotide-binding preference. Three of the stereoisomers, (−)-anti-B[c]CDE, (−)-syn-B[c]CDE, and (+)-anti-B[c]CDE, react predominantly with guanine residues in DNA, with approximately 90% of the total adducts formed with this base. acs.org The remaining 10% of adducts from these stereoisomers are formed with adenine (B156593). acs.org
In contrast, the (+)-syn-B[c]CDE stereoisomer exhibits a more balanced reaction profile with the two purine bases. At least 40% of the total adducts formed by (+)-syn-B[c]CDE are with adenine residues. acs.org This difference in nucleotide specificity among the stereoisomers of B[c]CDEs highlights the critical role of molecular geometry in determining the precise sites of DNA damage. For the structurally related fjord-region PAH benzo[g]chrysene (B86070), adducts formed with adenine accounted for 64% of the total major adducts in treated mouse skin. nih.gov
| B[c]CDE Stereoisomer | % Adducts with Guanine | % Adducts with Adenine |
|---|---|---|
| (−)-anti-B[c]CDE | ~90% | ~10% |
| (−)-syn-B[c]CDE | ~90% | ~10% |
| (+)-anti-B[c]CDE | ~90% | ~10% |
| (+)-syn-B[c]CDE | ≤60% | ≥40% |
Stereochemical Influences on this compound-DNA Adduct Formation
The metabolic activation of B[c]C is a stereoselective process, resulting in the formation of specific stereoisomers of its diol epoxides. In mouse skin, B[c]C is primarily activated through the formation of (−)-anti- and (+)-syn-B[c]CDEs. nih.gov These have the absolute configurations of 9R,10S,11S,12R- and 9S,10R,11S,12R-, respectively. nih.gov Both of these stereoisomers have been shown to form two distinct DNA adducts in vivo. nih.gov
The reactivity of the different B[c]CDE stereoisomers with DNA also varies. In vitro studies have shown that (+)-anti- and (−)-anti-B[c]CDEs are equally reactive towards DNA. acs.org In contrast, (+)-syn-B[c]CDE was found to be the least reactive of the four stereoisomers. acs.org This demonstrates that the specific three-dimensional structure of the diol epoxide metabolite is a key determinant of its DNA-binding activity.
| Stereoisomer | Absolute Configuration | Relative Reactivity with DNA |
|---|---|---|
| (−)-anti-B[c]CDE | 9R,10S,11S,12R | High |
| (+)-syn-B[c]CDE | 9S,10R,11S,12R | Low |
| (+)-anti-B[c]CDE | Not specified in results | High |
| (−)-syn-B[c]CDE | Not specified in results | Intermediate |
Persistence and Repair Kinetics of this compound-DNA Adducts
Once formed, the stability of DNA adducts and the efficiency of their removal by cellular repair mechanisms are critical factors in determining the likelihood of mutations and the initiation of carcinogenesis. Studies in mouse skin have shown that B[c]C-DNA adducts can be persistent. Four specific B[c]C-DNA adducts were found to remain in the skin for at least three weeks following a single topical application. acs.orgnih.gov
The pattern of formation and removal of total DNA adducts shows a peak at 24 hours after treatment, followed by a decline. acs.org The persistence of certain adducts indicates that they are not efficiently recognized or removed by the nucleotide excision repair (NER) pathway, which is the primary mechanism for repairing bulky DNA lesions. researchgate.net The slow repair of these adducts increases the probability that they will be present during DNA replication, potentially leading to the incorporation of incorrect bases and the fixation of mutations. wur.nl For the related benzo[g]chrysene, its DNA adducts were also found to persist in mouse skin for at least three weeks. nih.gov
This compound-Induced Mutagenicity and Genotoxic Potential
The formation of stable DNA adducts by B[c]C metabolites can lead to mutations and other forms of genotoxicity if not properly repaired. The mutagenic and genotoxic potential of chemical compounds are often evaluated using a combination of bacterial and mammalian cell-based assays.
Mutagenic Activity in Bacterial Assays (e.g., S. typhimurium)
While direct studies on the mutagenicity of this compound in Salmonella typhimurium were not identified, research on structurally related compounds provides insights into its likely activity. A study investigating the K-region oxides and imines of chrysene (B1668918), benzo[c]phenanthrene (B127203), and benzo[g]chrysene found that all these compounds were mutagenic in S. typhimurium strains TA98 and TA100. nih.gov Given that B[c]C is an isomer of benzo[g]chrysene and structurally similar to the other tested PAHs, it is plausible that its metabolites would also exhibit mutagenic activity in such bacterial reverse mutation assays.
Genotoxicity in Mammalian Cell Lines (e.g., V79 cells, MCF-7 cells)
Direct experimental data on the genotoxicity of this compound in V79 or MCF-7 cells is limited. However, studies on dibenzo[c,p]chrysene (DBC), a larger PAH that incorporates the this compound structure, have been conducted in human mammary carcinoma MCF-7 cells. nih.govnih.gov In these studies, the parent compound DBC showed low levels of DNA adduct formation. nih.govnih.gov In contrast, exposure to two of its putative genotoxic metabolites, anti-DBC-1,2-diol-3,4-epoxide and anti-DBC-11,12-diol-13,14-epoxide, resulted in significantly high levels of DNA adducts. nih.govnih.gov This suggests that while the parent PAH may not be highly genotoxic, its metabolic activation is key to its DNA-damaging potential.
Furthermore, the diol-epoxide derivatives of dibenzo[a,l]pyrene, another fjord-region PAH, have been shown to display exceptionally high mutagenicity in Chinese hamster V79 cells. nih.gov These findings with structurally related and more complex PAHs suggest that the diol epoxide metabolites of this compound are likely to be genotoxic in mammalian cells.
This compound Carcinogenesis in Experimental Models
This compound (BcC), a polycyclic aromatic hydrocarbon (PAH) found in coal tar and crude oil, demonstrates carcinogenic activity in various experimental animal models. acs.orgnih.gov Its potential to induce tumors has been specifically evaluated in murine skin and rat mammary glands, revealing important details about its metabolic activation and the structural features that govern its carcinogenic potency.
Metabolic activation of BcC in mouse skin proceeds through the formation of diol epoxides. nih.gov Research has identified adducts derived from the fjord-region this compound-9,10-dihydrodiol 11,12-epoxides (BcCDEs). nih.gov Specifically, experiments have indicated that BcC is activated in mouse skin via the formation of (-)-anti- and (+)-syn-BcCDE. nih.gov However, a significant finding is that the major DNA adduct detected in BcC-treated mouse skin did not originate from a fjord-region metabolite but was likely derived from a bay-region diol epoxide at the 1,2,3,4-position. nih.gov
Summary of this compound Activity in Murine Epidermal Models
| Finding | Details | Reference |
|---|---|---|
| Carcinogenic Activity | Classified as a weak carcinogen on mouse skin. | acs.org |
| DNA Adduct Formation | A maximum of seven adduct spots were detected, reaching a peak level 24 hours after treatment. Four of these adducts were found to persist in the skin for at least three weeks. | acs.orgnih.gov |
| Metabolic Activation | Activated in vivo through the formation of both fjord-region and bay-region diol epoxides. | nih.gov |
| Identified Metabolites | Adducts were identified as originating from (-)-anti-BcCDE and (+)-syn-BcCDE. | nih.gov |
Studies utilizing rat mammary gland models have provided critical insights into how the specific molecular structure of BcC metabolites influences their carcinogenic activity. nih.gov this compound is a unique PAH as it possesses both a bay region and a fjord region, allowing for the formation of distinct classes of diol epoxide metabolites. nih.gov
In a comparative study, the carcinogenic activities of the bay-region (+/-)-anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrothis compound and the fjord-region (+/-)-anti-9,10-dihydroxy-11,12-epoxy-9,10,11,12-tetrahydrothis compound were directly assessed in the rat mammary gland. nih.gov The results demonstrated unequivocally that the fjord-region diol epoxide is a potent mammary carcinogen, whereas the bay-region diol epoxide was inactive in this experimental model. nih.gov This was the first report to directly compare mammary cancer induction by fjord and bay region diol epoxides derived from the same parent PAH. nih.gov
Carcinogenicity of this compound Diol Epoxides in Rat Mammary Gland
| Metabolite Type | Carcinogenic Activity | Reference |
|---|---|---|
| Bay-Region Diol Epoxide | Lacks activity / Inactive | nih.gov |
| Fjord-Region Diol Epoxide | Potent Mammary Carcinogen | nih.gov |
Molecular Linkages between DNA Adduction and Carcinogenesis
The carcinogenic activity of polycyclic aromatic hydrocarbons like this compound is fundamentally linked to their ability to form covalent adducts with cellular DNA. acs.org This process is widely considered a critical step in the initiation of cancer. acs.org
The formation of stable PAH–DNA adducts can lead to the induction of mutations that activate proto-oncogenes or inactivate tumor suppressor genes, which is a key event in tumor initiation. oup.com While specific mutations in genes like p53 or H-ras caused directly by this compound are part of the broader mechanistic understanding of PAH carcinogenesis, the direct linkage is established through the action of its metabolites. oup.comoup.compnas.org The diol epoxide metabolites of PAHs are known to form adducts at specific sites within critical genes. oup.com For instance, adducts from various PAHs have been shown to form preferentially at mutational hotspots in the p53 tumor suppressor gene. oup.comoup.com If these DNA lesions are not repaired before cell division, they can lead to permanent mutations, such as nucleotide transversions, which can dysregulate normal cell growth and division, thereby contributing to carcinogenesis. oup.com
The formation of DNA adducts is considered a critical event in the tumor initiation stage of carcinogenesis. acs.org When BcC is applied to mouse epidermis, its metabolites bind covalently to DNA, forming these adducts. nih.gov Research has shown that several distinct BcC-DNA adducts are formed, and some of these are persistent, remaining in the tissue for several weeks. nih.gov This persistence is significant, as it increases the probability of a mutational event occurring during DNA replication. The generation of stable DNA adducts, rather than other forms of DNA damage, is considered the primary mechanism responsible for cancer initiation by carcinogenic PAHs. oup.com The level of adducts formed by BcC in mouse skin was found to be lower than that of more potent PAHs, which correlates with its classification as a weak carcinogen in that model and underscores the direct relationship between adduct quantity and tumorigenic potential. nih.gov
Structure-Activity Relationships in this compound Carcinogenesis
The carcinogenic potential of this compound is intrinsically linked to its three-dimensional structure and the specific stereochemistry of its metabolites. nih.gov As a nonplanar PAH, BcC possesses both a bay region and a fjord region, a unique structural characteristic that results in different pathways of metabolic activation and metabolites with vastly different biological activities. acs.orgnih.gov
The relationship between the location of the epoxide group and carcinogenic activity is a central principle in its toxicology. nih.gov The differential carcinogenicity of its diol epoxides is a clear demonstration of this principle. As observed in rat mammary gland models, the fjord-region diol epoxide of BcC is a potent carcinogen, while the corresponding bay-region diol epoxide is inactive. nih.gov This finding supports the broader observation that for PAHs, fjord-region diol epoxides are generally more carcinogenic than their bay-region counterparts. nih.gov This enhanced activity is attributed to the unique structural conformations of fjord-region epoxides, which influences their ability to bind to DNA and form adducts that are more likely to lead to mutations. nih.govresearchgate.net The nonplanar nature of these fjord region metabolites makes them highly mutagenic and carcinogenic. oup.comoup.com
Structure-Activity Profile of this compound Metabolites
| Structural Region | Resulting Metabolite | Observed Carcinogenic Activity | Reference |
|---|---|---|---|
| Bay Region | (+/-)-anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrothis compound | Inactive in rat mammary gland model. | nih.gov |
| Fjord Region | (+/-)-anti-9,10-dihydroxy-11,12-epoxy-9,10,11,12-tetrahydrothis compound | Potent carcinogen in rat mammary gland model. | nih.gov |
Comparative Carcinogenic Potency of this compound Metabolites
The metabolic activation of this compound can occur at either its bay region or its fjord region, leading to the formation of different diol epoxides. Research has demonstrated that these metabolites exhibit significantly different carcinogenic activities. The primary metabolites formed in vivo include dihydrodiols, hydroxybenzo[c]chrysenes, and tetraols, which are precursors to or products of the ultimate carcinogenic diol epoxides. nih.gov
A pivotal study directly compared the carcinogenicity of the bay region and fjord region diol epoxides of this compound in the mammary gland of female CD rats. The results unequivocally showed that the fjord region diol epoxide, (+/-)-anti-9,10-dihydroxy-11,12-epoxy-9,10,11,12-tetrahydrothis compound, is a potent mammary carcinogen. nih.govnih.gov In stark contrast, the bay region diol epoxide, (+/-)-anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrothis compound, showed no carcinogenic activity in the same experimental model. nih.govnih.gov This was the first direct comparison of mammary cancer induction by bay and fjord region diol epoxides derived from the same parent PAH. nih.gov
Further studies have investigated the mutagenic potential of BcC metabolites. In mutagenicity assays using S. typhimurium TA100, the trans-1,2-dihydrodiol, a precursor to the bay region diol epoxide, was found to be more mutagenic than the parent compound, this compound, at higher doses. tandfonline.com Conversely, the 9,10-dihydrodiol, a precursor to the fjord region diol epoxide, proved to be toxic at similar concentrations. tandfonline.com In mammalian cells, the anti-diol-epoxide of this compound demonstrated exceptionally high mutagenic activity, proving to be 8.6 times more active than the anti-diol-epoxide of benzo[c]phenanthrene and 12 times more active than that of benzo[a]pyrene (B130552), both of which are considered potent mutagens. nih.gov
The following table summarizes the comparative carcinogenic and mutagenic activities of key this compound metabolites.
| Metabolite | Region | Activity Type | Experimental Model | Finding |
| (+/-)-anti-9,10-dihydroxy-11,12-epoxy-9,10,11,12-tetrahydrothis compound (Fjord Region Diol Epoxide) | Fjord | Carcinogenicity | Rat Mammary Gland | Potent mammary carcinogen. nih.govnih.gov |
| (+/-)-anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrothis compound (Bay Region Diol Epoxide) | Bay | Carcinogenicity | Rat Mammary Gland | Lacks carcinogenic activity. nih.govnih.gov |
| trans-1,2-dihydrodiol-Benzo[c]chrysene | Bay | Mutagenicity | S. typhimurium TA100 | More mutagenic than the parent compound (BcC) at doses above 1.25 µ g/plate . tandfonline.com |
| 9,10-dihydrodiol-Benzo[c]chrysene | Fjord | Toxicity | S. typhimurium TA100 | Toxic at doses above 1.25 µ g/plate . tandfonline.com |
| anti-diol-epoxide of this compound | Fjord | Mutagenicity | Mammalian Cells | Extraordinarily high activity; significantly more potent than other reference fjord and bay region mutagens. nih.gov |
Influence of Fjord and Bay Regions on Carcinogenic Activity
The structural distinction between a "bay" region and a "fjord" region in a polycyclic aromatic hydrocarbon profoundly influences the carcinogenic activity of its metabolites, particularly the diol epoxides. nih.gov Carcinogenic activity of many PAHs is primarily attributed to their diol epoxides. nih.gov The location of the epoxide ring in either a bay or a more sterically hindered fjord region is a key determinant of biological activity. nih.govnih.govoup.com
Fjord regions are characterized by a more crowded and sterically hindered cove compared to the more open bay regions. This steric hindrance in fjord region diol epoxides, such as those derived from this compound, leads to significant molecular distortion and a non-planar structure. oup.com This molecular conformation is believed to play a crucial role in their heightened carcinogenic potential. oup.com
Research consistently supports the hypothesis that the sterically hindered nature of fjord region diol epoxides makes them potent carcinogens. oup.com These structural features are associated with extensive binding to DNA, a critical step in chemical carcinogenesis. oup.com The twisted conformation of fjord region diol epoxides is thought to allow the resulting DNA adducts to fit into the DNA helix in a way that evades cellular repair mechanisms, leading to persistent DNA damage. core.ac.uk
Furthermore, studies on chemical stability have shown that fjord region diol epoxides are generally more stable in physiological buffers compared to their bay region counterparts. nih.gov For instance, six investigated fjord-region diol epoxides had half-lives exceeding 2 hours, whereas six bay-region diol epoxides had significantly shorter half-lives ranging from 0.011 to 1.2 hours. nih.gov This increased stability could allow for greater opportunity to interact with and damage cellular macromolecules like DNA.
The table below contrasts the key characteristics and biological activities associated with bay and fjord region diol epoxides.
| Feature | Bay Region Diol Epoxides | Fjord Region Diol Epoxides |
| Structure | Located in a less sterically hindered molecular "bay." Generally planar. core.ac.uk | Located in a highly congested and sterically hindered "fjord." Non-planar and distorted structure. oup.com |
| Chemical Stability | Less stable in physiological buffer (t½ = 0.011 to 1.2 h). nih.gov | More stable in physiological buffer (t½ > 2 h). nih.gov |
| DNA Adducts | Form adducts with DNA. | Associated with extensive DNA binding. Adducts may be less recognizable by cellular repair enzymes. oup.comcore.ac.uk |
| Carcinogenic Potency | Generally less carcinogenic or inactive. nih.gov | Generally highly carcinogenic and mutagenic. nih.govnih.govoup.com The potent activity is linked to their steric hindrance. oup.com |
Detoxification and Elimination Pathways of Benzo C Chrysene Metabolites
Glucuronidation of Benzo[c]chrysene Metabolites
Glucuronidation is a major pathway in the detoxification of phenolic and dihydrodiol metabolites of polycyclic aromatic hydrocarbons (PAHs). This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the metabolites, facilitating their excretion.
While direct studies on the glucuronidation of B[c]C metabolites are limited, research on structurally similar PAHs, such as chrysene (B1668918) and benzo[a]pyrene (B130552), provides significant insights. For instance, mono- and diphenols of chrysene are known substrates for the 3-methylcholanthrene-inducible UGT isozyme, UGT1A1. nih.gov In studies with rat liver microsomes, the glucuronidation of 6-hydroxychrysene (B107994) was significantly increased following treatment with inducers of this enzyme. nih.gov Similarly, the formation of both monoglucuronides and diglucuronides of 3,6-dihydroxychrysene was substantially elevated, indicating the crucial role of UGT1A1 in the detoxification of chrysene phenols. nih.gov It is highly probable that the hydroxylated metabolites of B[c]C, such as 3-hydroxythis compound and 10-hydroxythis compound, undergo similar UGT-mediated detoxification.
In vivo studies in rats have shown that urinary metabolites of B[c]C, including trans-1,2-dihydroxy-1,2-dihydrothis compound and 2-hydroxythis compound, are primarily excreted as glucuronic acid conjugates. This confirms that glucuronidation is a significant pathway for the systemic elimination of B[c]C metabolites.
Sulfate (B86663) Conjugation of this compound Metabolites
Sulfate conjugation, or sulfonation, is another important phase II detoxification pathway for PAH metabolites. This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups of the metabolites. The resulting sulfate esters are highly water-soluble and are readily excreted.
Studies on the detoxification of benzo[a]pyrene (B[a]P) catechols have identified specific SULT isoforms involved in this process. In human lung cells, SULT1A1, SULT1A3, and SULT1E1 have been shown to catalyze the sulfonation of benzo[a]pyrene-7,8-catechol, with SULT1A1 being the major contributor. nih.gov This process is considered a critical step in protecting lung cells from the genotoxic effects of B[a]P-7,8-dione by intercepting its catechol precursor. nih.gov
Given the structural similarities, it is expected that catechol and hydroxylated metabolites of B[c]C are also substrates for these SULT isoforms. The presence of sulfate conjugates of B[c]C metabolites, such as trans-1,2-dihydroxy-1,2-dihydrothis compound and 2-hydroxythis compound, in the urine of rats administered B[c]C further supports the role of sulfation in its detoxification and elimination.
Glutathione (B108866) Conjugation in this compound Detoxification
Glutathione (GSH) conjugation is a critical mechanism for detoxifying the highly reactive diol epoxide metabolites of PAHs. This reaction, catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the thiol group of GSH on the electrophilic epoxide ring, leading to the formation of a stable, water-soluble conjugate that can be further metabolized and excreted.
The diol epoxides of B[c]C, formed in both the bay and fjord regions of the molecule, are expected to be primary targets for GSH conjugation. Research on the fjord-region diol epoxide of dibenzo[def,p]chrysene (formerly dibenzo[a,l]pyrene) has demonstrated the importance of this pathway in human oral cells. acs.org Furthermore, studies on the bay-region diol epoxides of other PAHs like benzo[a]pyrene and chrysene have shown that GSTs play a significant role in their detoxification. nih.govdocumentsdelivered.com The enzymatic conjugation is often highly efficient and stereoselective, preferentially targeting the more carcinogenic enantiomers of the diol epoxides. nih.govdocumentsdelivered.com For example, the rat liver GST 4-4 shows high selectivity for the (+)-enantiomer of the bay-region diol epoxides of benzo[a]pyrene, benz[a]anthracene, and chrysene. nih.govdocumentsdelivered.com
Role of UGTs and GSTs in this compound Detoxification
The detoxification of B[c]C is a multifaceted process involving the coordinated action of various phase II enzymes, with UGTs and GSTs playing pivotal roles. UGTs are primarily responsible for the glucuronidation of phenolic and dihydrodiol metabolites, while GSTs are crucial for the neutralization of the ultimate carcinogenic diol epoxides.
The expression and activity of these enzymes can be induced by exposure to PAHs, including B[c]C itself. This induction is a key adaptive response to chemical stress, enhancing the detoxification capacity of the organism. For example, exposure to B[a]P has been shown to induce the expression of several GST isoenzymes, including GSTP1, which is known to be involved in the conjugation of PAH diol epoxides. nih.gov
The table below summarizes the kinetic parameters of rat liver GST 4-4-catalyzed conjugation of glutathione with the bay-region diol epoxides of several PAHs structurally related to B[c]C, illustrating the efficiency of this detoxification pathway.
| Substrate ((+/-)-anti-Diol Epoxide) | Apparent Km (µM) | Apparent Vmax (nmol/mg/min) | Catalytic Efficiency (s-1µM-1) | Reference |
|---|---|---|---|---|
| Benzo[a]pyrene (BPDE) | 11 | 560 | 0.042 | nih.govdocumentsdelivered.com |
| Benz[a]anthracene (BADE) | 125 | 2100 | 0.014 | nih.govdocumentsdelivered.com |
| Chrysene (CDE) | 105 | 1500 | 0.012 | nih.govdocumentsdelivered.com |
Similarly, different UGT isoforms exhibit varying efficiencies in the glucuronidation of PAH metabolites. The UGT1A and UGT2B families are primarily involved in the metabolism of xenobiotics, including PAHs. mdpi.comxenotech.com The expression of these enzymes in tissues such as the liver, lung, and gastrointestinal tract is critical for the detoxification of B[c]C and its metabolites.
Systemic Clearance and Excretion Profiles of this compound and its Metabolites
Following conjugation, the water-soluble metabolites of B[c]C are eliminated from the body through urine and feces. The route and rate of excretion are key determinants of the systemic clearance of the compound.
In a study involving female CD rats administered a single oral dose of radiolabeled B[c]C, the majority of the dose was eliminated within the first 48 hours. During this period, approximately 20.3% of the dose was found in the feces and 2.8% in the urine. After one week, the cumulative elimination reached 23.2% in the feces and 3.5% in the urine.
The profile of metabolites differs between the fecal and urinary routes. The major fecal metabolites were identified as 3-hydroxythis compound, 10-hydroxythis compound, and trans-7,8-dihydroxy-7,8-dihydrothis compound. In contrast, the urinary metabolites consisted of trans-1,2-dihydroxy-1,2-dihydrothis compound, 2-hydroxythis compound, and tetrahydroxy-tetrahydrothis compound derivatives, which were present primarily as glucuronic acid and sulfate conjugates.
The table below summarizes the excretion of this compound in rats over one week.
| Excretion Route | Percentage of Dose (48 hours) | Cumulative Percentage of Dose (1 week) |
|---|---|---|
| Feces | 20.3% | 23.2% |
| Urine | 2.8% | 3.5% |
This excretion profile highlights the importance of both biliary (fecal) and renal (urinary) pathways in the elimination of B[c]C and its various metabolites. The chemical nature of the metabolite, particularly its conjugation status, influences its primary route of excretion.
Environmental Occurrence, Fate, and Biomonitoring of Benzo C Chrysene
Sources and Environmental Distribution of Benzo[c]chrysene
This compound is introduced into the environment from both human activities and natural processes. As with other PAHs, it generally exists in complex mixtures rather than as a single compound. nih.govnih.gov
Anthropogenic Sources (e.g., coal tar, crude oil, combustion processes)
The primary sources of this compound are anthropogenic, stemming from the incomplete combustion of organic materials. nih.govnih.gov Industrial processes involving the pyrolysis of organic matter are significant contributors. cdc.gov
Key anthropogenic sources include:
Coal Tar and Crude Oil: this compound is a natural component of coal tar and crude oil. nih.govwikipedia.org Coal tar, in particular, is a well-documented source of various PAHs. iisc.ac.in
Combustion Processes: The incomplete burning of fossil fuels for energy production, diesel and gasoline engines, and the combustion of wood are major sources of atmospheric this compound. cdc.govtpsgc-pwgsc.gc.ca It is also formed during the destructive distillation of coal into coke and the thermal cracking of petroleum residuals. chromatographyonline.com Industrial emissions, such as those from aluminum smelters, are also significant contributors to PAH levels in the environment. canada.ca
| Source Category | Specific Examples |
|---|---|
| Fossil Fuels | Coal Tar, Crude Oil nih.govwikipedia.org |
| Industrial Processes | Aluminum Smelters, Steel Industry (use of coal tar fuel) tpsgc-pwgsc.gc.cacanada.ca |
| Combustion Engines | Gasoline and Diesel Vehicle Exhaust cdc.gov |
| Other Combustion | Wood Burning (forest fires, wood stoves), Burning of Garbage nih.govtpsgc-pwgsc.gc.ca |
Natural Occurrence
Natural sources also contribute to the environmental presence of this compound. These include:
Volcanoes and Forest Fires: These natural combustion events release PAHs, including this compound, into the atmosphere. nih.govnih.gov
Geological Formations: this compound and related PAHs are found in geological formations like crude oil and coal. nih.gov
Environmental Fate and Persistence of this compound
The environmental fate of this compound is governed by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, which indicate its tendency to associate with organic matter and lipids. nih.gov
This compound is expected to be immobile in soil. nih.gov It is not expected to readily volatilize from water or soil surfaces. nih.gov Due to its chemical structure, which absorbs light at wavelengths greater than 290 nm, this compound may undergo direct photolysis by sunlight. nih.gov Hydrolysis is not considered an important environmental fate process for this compound. nih.gov
Bioaccumulation Potential in Biological Systems
This compound has a high potential for bioconcentration in aquatic organisms, as suggested by an estimated bioconcentration factor (BCF) of 1.2 x 10^4. nih.gov However, the actual bioaccumulation may be limited in organisms that can metabolize PAHs, such as fish with microsomal oxidase systems. nih.gov The lipophilic nature of PAHs facilitates their accumulation in the fatty tissues of organisms.
Microbial Degradation Research of Related PAHs (inference for B[c]C)
While specific data on the microbial degradation of this compound is limited, research on related PAHs provides insight into its potential biodegradation pathways. Generally, PAHs with four or more rings, like this compound, are not readily biodegraded. nih.gov
Microorganisms, including bacteria and fungi, are known to degrade a variety of PAHs. nih.gov Bacterial degradation of PAHs often initiates with the introduction of two hydroxyl groups by a dioxygenase enzyme. nih.gov Fungi typically utilize cytochrome P-450 monooxygenases to metabolize PAHs, a pathway similar to that in mammals. oup.com
Studies have shown that some bacteria can use four-ring PAHs like chrysene (B1668918) as a sole source of carbon and energy. oup.com For instance, a bacterial consortium consisting of Rhodococcus sp., Bacillus sp., and Burkholderia sp. has been shown to degrade chrysene. frontiersin.org Fungi, particularly white-rot fungi, have also demonstrated the ability to degrade a range of PAHs, including those with high molecular weights. oup.comsphinxsai.com The degradation of high molecular weight PAHs is often a slow process.
| Microorganism Type | Genera | PAHs Degraded |
|---|---|---|
| Bacteria | Mycobacterium | Pyrene, Fluoranthene, Benzo[a]pyrene (B130552) nih.gov |
| Sphingomonas | Chrysene, Pyrene oup.com | |
| Rhodococcus | Chrysene frontiersin.org | |
| Burkholderia | Chrysene frontiersin.org | |
| Fungi | Pichia anomala (Yeast) | Chrysene sphinxsai.com |
| White-rot fungi (e.g., Pleurotus sp.) | Pyrene, Benzo[a]pyrene sphinxsai.com |
Exposure Assessment and Biomonitoring of this compound and its Metabolites
Human exposure to this compound can occur through inhalation, dermal contact, and ingestion of contaminated food and water. nih.gov Occupational exposure is a concern in workplaces where the incomplete combustion of fossil fuels occurs. nih.gov For the general population, exposure may happen through contact with or inhalation of particulate matter from combustion sources. nih.gov
Biomonitoring is used to assess human exposure to PAHs by measuring the compounds or their metabolites in biological samples such as urine, blood, and tissues. For many PAHs, mono-hydroxylated metabolites are key targets for biomonitoring. nih.gov In the case of this compound, in vivo studies in rats have identified 3-hydroxythis compound, 10-hydroxythis compound, and trans-7,8-dihydroxy-7,8-dihydrothis compound as major fecal metabolites. nih.gov The formation of diol epoxides is a critical step in the metabolic activation of many PAHs, and these reactive intermediates can form adducts with DNA, which can also serve as biomarkers of exposure and potential harm. nih.gov
Occupational Exposure Studies
Occupational exposure to this compound occurs primarily through inhalation of dust and fumes and dermal contact in industries where organic materials are heated to high temperatures. 3m.com Key industries with potential for significant exposure include coke production, aluminum smelting, and road paving with asphalt. 3m.comnih.govelglaw.com
Workers in coke oven plants are exposed to a complex mixture of PAHs, including this compound, which are components of coke oven emissions. elglaw.comepa.gov The concentration of total PAHs in the ambient air of coking plants can range from 1.32 µg/m³ to 9.41 µg/m³, with an average of 4.20 µg/m³. researchgate.net While specific data for this compound is limited, chrysene, a structurally similar PAH, has been detected in considerable amounts, particularly at the coke side of the plant. researchgate.net
Road paving with asphalt also presents a risk of occupational exposure to PAHs, including this compound, which can be released in fumes from hot asphalt. cdc.govnih.gov The concentration of total PAHs in the breathing zone of workers during road paving has been found to range from 1.17 µg/m³ to 7.12 µg/m³. pjoes.com Although specific levels for this compound are not detailed in all studies, chrysene is among the PAHs detected in bitumen fumes. pjoes.com
Table 1: Occupational Exposure to Chrysene (as a proxy for this compound)
| Industry | Job Title/Area | Chrysene Concentration in Air |
|---|---|---|
| Coke Production | Coke Side | Considerable amounts detected researchgate.net |
| Road Paving | Various Roles | Detected in bitumen fumes pjoes.com |
Note: Specific quantitative data for this compound in occupational settings is limited. Chrysene is a closely related PAH and is often measured in these environments.
General Population Exposure Studies
The general population is exposed to this compound through various environmental sources, including contaminated air, water, and food. nih.govwikipedia.orgwho.int
Ambient Air: this compound is present in the ambient air, primarily adsorbed to particulate matter. su.se Concentrations of PAHs, including chrysene, are generally higher in urban and industrial areas compared to rural locations. su.se Monitoring of ambient air has shown the presence of numerous PAHs, with chrysene being one of the commonly detected compounds. chromatotec.com
Water: PAHs can contaminate drinking water sources through industrial discharges, atmospheric deposition, and runoff. who.intscirp.org While many individual PAHs are often below detection limits in drinking water, chrysene has been identified in some water sources. who.inteaht.org The World Health Organization has noted that the main source of PAH contamination in drinking water is often the coal tar lining of distribution pipes. who.int The U.S. Environmental Protection Agency has set a maximum contaminant level for chrysene in drinking water at 0.0002 mg/L. scirp.org
Food: Diet is a significant source of PAH exposure for the general population. nih.gov this compound can be found in various foods, particularly those that are grilled, smoked, or barbecued at high temperatures. nih.govijcmas.com The pyrolysis of fat at high temperatures contributes to the formation of PAHs that can be deposited on the food. nih.gov Studies have detected chrysene in a high percentage of grilled meat and chicken samples. ijcmas.com For instance, one study found that 93% of analyzed grilled meat and chicken samples were contaminated with chrysene, with concentrations ranging from 1.07 to 18.86 µg/kg. ijcmas.com Smoked fish and meat products are also known to contain PAHs, with the concentration varying depending on the smoking method. scielo.br
Table 2: this compound and Chrysene in Food and Water
| Sample Type | Analyte | Concentration Range |
|---|---|---|
| Grilled Meat & Chicken | Chrysene | 1.07 - 18.86 µg/kg ijcmas.com |
| Smoked Meat Sausages | Chrysene | Below Limit of Detection to measurable amounts scielo.br |
| Drinking Water | Chrysene | MCL of 0.0002 mg/L scirp.org |
Note: Data for this compound in food and water is often reported as part of total PAHs or with chrysene as a representative.
Development and Application of Biomonitoring Methods
Biomonitoring provides a measure of the internal dose of a chemical and its metabolites in the body, reflecting exposure from all sources. For this compound, biomonitoring methods focus on the detection of its metabolites in urine and the formation of DNA adducts in various tissues. nih.govresearchgate.netnih.gov
Urinary Metabolites: After entering the body, this compound is metabolized into various hydroxylated and dihydrodiol compounds that can be excreted in urine, primarily as glucuronide and sulfate (B86663) conjugates. nih.gov The major fecal metabolites of this compound include 3-Hydroxythis compound, 10-hydroxythis compound, and trans-7,8-dihydroxy-7,8-dihydrothis compound. nih.gov Urinary metabolites include trans-1,2-dihydroxy-1,2-dihydrothis compound and 2-hydroxythis compound. nih.gov
Analytical methods have been developed for the simultaneous quantification of several chrysene and benzo[a]pyrene metabolites in urine. researchgate.net These methods often involve enzymatic hydrolysis of the conjugated metabolites, followed by analysis using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netcdc.gov A coupled-column HPLC method has been developed for the routine analysis of various chrysene metabolites in the urine of exposed individuals, offering a high degree of automation. researchgate.net
DNA Adducts: this compound can be metabolically activated to form reactive diol epoxides that can bind covalently to DNA, forming DNA adducts. nih.gov These adducts are considered biomarkers of the biologically effective dose and may play a role in the initiation of carcinogenesis. nih.govnih.gov Studies in animal models have demonstrated the formation of this compound-DNA adducts in the skin following topical application. nih.gov The analysis of these adducts is typically performed using sensitive techniques such as ³²P-postlabeling followed by chromatography. nih.gov While the detection of this compound-DNA adducts in humans is a developing area of research, the analysis of DNA adducts from other PAHs, such as benzo[a]pyrene, in human tissues like oral buccal cells has been successfully demonstrated. nih.gov
Table 3: Biomonitoring Methods for this compound Exposure
| Biomarker | Matrix | Analytical Method |
|---|---|---|
| Hydroxylated and dihydrodiol metabolites | Urine | HPLC with fluorescence detection, GC-MS nih.govresearchgate.netcdc.gov |
| DNA adducts | Tissues (e.g., skin) | ³²P-postlabeling, Chromatography nih.gov |
Advanced Research Methodologies and Computational Approaches in Benzo C Chrysene Studies
Analytical Methodologies for Benzo[c]chrysene and its Metabolites
Precise and sensitive analytical methods are fundamental to understanding the metabolic fate and genotoxic potential of this compound. Researchers employ a combination of chromatographic, spectrometric, and radiolabeling techniques to identify and quantify the parent compound and its various metabolites, including DNA adducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) like this compound and their metabolites. cdc.govnih.gov The development of chemically nonpolar stationary phases, such as C18 reverse-phase columns, has provided excellent selectivity for separating PAH isomers, which are often challenging to resolve using other methods like gas chromatography. cdc.gov For instance, isomers such as chrysene (B1668918) and benz[a]anthracene can be effectively separated using a C18 column. cdc.gov HPLC systems are frequently paired with ultraviolet (UV) or fluorescence detectors, the latter offering high sensitivity and selectivity for PAHs. cdc.govnih.gov Detection limits in the picogram range can be achieved with fluorescence detection. cdc.gov Capillary liquid chromatography has also been utilized, though HPLC has demonstrated greater sensitivity in detecting PAHs in sample concentrations. researchgate.net
Thin-Layer Chromatography (TLC) is another valuable technique used in PAH analysis. It is often employed for sample cleanup and fractionation prior to more sensitive analyses. cdc.govnih.gov TLC with fluorescence detection provides a method for the initial separation and detection of PAH compounds in complex biological and environmental samples. cdc.govnih.gov
Table 1: Comparison of Chromatography-Based Techniques for this compound Analysis
| Technique | Stationary Phase Examples | Mobile Phase Examples | Detection Method(s) | Key Advantages |
|---|---|---|---|---|
| HPLC | C18 Reverse-Phase, Phenyl | Acetonitrile/Water gradients | Fluorescence, UV Absorption | High resolution of isomers, High sensitivity (picogram levels), Well-established for PAH quantification. cdc.govaxcendcorp.comnih.gov |
| TLC | Silica Gel | Hexane/Dichloromethane mixtures | Fluorescence | Simple, cost-effective for sample cleanup and preliminary separation. cdc.govnih.gov |
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for the structural elucidation and identification of this compound metabolites. nih.govresearchgate.net GC-MS has been recommended in many official methods for PAH analysis. chromatographyonline.com Modified GC-triple-quadrupole mass spectrometry (GC-EI/MS/MS) has shown the ability to achieve quantitative separation of numerous PAHs with detection limits typically below 2 pg/µl. nih.gov
These methods are instrumental in identifying the products of metabolic activation, such as dihydrodiols, diol epoxides, and phenols. uzh.ch For example, LC-MS/MS is used for the sensitive determination of hydroxylated PAH metabolites in biological samples like urine. uzh.ch The technique allows for the identification of specific metabolic pathways by detecting the mass-to-charge ratio of the metabolites and their fragmentation patterns, providing unambiguous structural information. researchgate.net This is crucial for distinguishing between different isomeric metabolites, which may have vastly different biological activities.
Radiochemical labeling techniques offer exceptional sensitivity for detecting and quantifying the interaction of carcinogens with biological macromolecules, particularly DNA. The ³²P-postlabeling assay is an ultrasensitive method for detecting DNA adducts formed by compounds like this compound. nih.govnih.gov This technique can detect as few as one adduct in 10⁹–10¹⁰ normal nucleotides from microgram quantities of DNA. nih.gov The procedure involves the enzymatic digestion of DNA to nucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the adducted nucleotides, which are then separated and quantified using chromatography (TLC or HPLC). nih.govnih.gov This method is widely applicable for monitoring genotoxicity and elucidating pathways of carcinogen activation. nih.gov
Tritium (³H)-labeling is another key radiochemical technique used in this compound research. By synthesizing ³H-labeled this compound, researchers can trace the metabolic fate of the compound in vitro and in vivo. nih.gov This approach allows for the quantitative assessment of various metabolites, including the synthesis of ³H-labeled trans-dihydrodiols, which serve as standards for metabolic studies. nih.gov This method was used to test the hypothesis that this compound can be activated to both bay-region and fjord-region diol epoxides in rats. nih.gov
In Vitro Experimental Models for this compound Research
In vitro models are indispensable for studying the molecular mechanisms of this compound's toxicity and carcinogenicity in a controlled environment, reducing the need for animal testing. These systems range from whole mammalian cells to isolated enzyme preparations.
Mammalian cell lines are widely used to investigate the metabolism, cytotoxicity, and genotoxicity of PAHs. The human mammary carcinoma cell line, MCF-7, is a relevant model for studying the metabolic activation of this compound, as it expresses key metabolic enzymes. nih.gov Studies with the structurally related dibenzo[c,p]chrysene in MCF-7 cells have investigated metabolic activation and DNA adduct formation. nih.govnih.gov Although the parent compound showed low efficiency in forming DNA-reactive metabolites in this cell line, its diol-epoxide derivatives were found to be potent genotoxic agents, highlighting the importance of metabolic activation. nih.gov
Human fibroblast cell lines have also been employed to study the formation and repair of DNA adducts derived from PAHs. For instance, research on benzo[g]chrysene (B86070), which also possesses a fjord region, in human fibroblasts has examined the formation of diol epoxide DNA adducts and their subsequent removal by cellular repair mechanisms. researchgate.net These cell systems provide valuable insights into species-specific (human) metabolic pathways and DNA repair capacities.
Table 2: Examples of Mammalian Cell Culture Systems in this compound-Related Research
| Cell Line | Cell Type | Species of Origin | Typical Research Application | Reference Example |
|---|---|---|---|---|
| MCF-7 | Mammary Carcinoma | Human | Metabolic activation, DNA adduct formation, cytotoxicity. | Investigation of dibenzo[c,p]chrysene genotoxicity. nih.govnih.gov |
| Human Fibroblasts | Fibroblast | Human | DNA adduct formation and repair studies. | Study of benzo[g]chrysene adduct removal. researchgate.net |
To investigate specific enzymatic steps in the metabolism of this compound, researchers utilize subcellular fractions and purified enzyme systems. The liver S9 fraction, which contains both microsomal and cytosolic enzymes, provides a comprehensive in vitro system for studying both Phase I and Phase II metabolic pathways. krishgenbiosystems.comkosheeka.com S9 fractions are derived from the 9000g supernatant of a liver homogenate and require the addition of cofactors to assess the activity of different enzyme classes. kosheeka.comresearchgate.net They are cost-effective and suitable for high-throughput metabolic stability screening. researchgate.net
Liver microsomes are vesicle-like structures derived from the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. krishgenbiosystems.comthermofisher.com Microsomes are extensively used to study the initial oxidative metabolism of PAHs, including the formation of precursor dihydrodiols. nih.govresearchgate.net Studies using hepatic microsomes from various species (e.g., rat, mouse, human) allow for comparative metabolism studies and help in selecting appropriate animal models for human PAH metabolism. nih.govresearchgate.net These systems are crucial for characterizing the specific CYP enzymes involved in the activation of this compound to its ultimate carcinogenic forms. nih.gov
In Vivo Experimental Models for this compound Research
In vivo experimental models are indispensable for understanding the biological effects of this compound (BcC), providing insights into its metabolism, carcinogenicity, and the underlying mechanisms of action in a whole-organism context.
Rodent Models (e.g., mouse skin, rat mammary gland)
Rodent models have been instrumental in elucidating the carcinogenic potential of this compound and its metabolites. The mouse skin and rat mammary gland models, in particular, have offered significant findings regarding tissue-specific carcinogenesis.
Mouse Skin Model: Studies utilizing the mouse skin model have characterized this compound as a weak carcinogen. nih.gov Research involving the topical application of BcC to male Parkes mice led to the detection of seven distinct DNA adducts, with a maximum level of 0.89 fmol of adducts per microgram of DNA. nih.govnih.gov This level of DNA adduct formation was noted to be lower than that observed for more moderately carcinogenic polycyclic aromatic hydrocarbons (PAHs), suggesting a possible correlation between the extent of DNA adduct formation and carcinogenic potential. nih.govnih.gov
Investigations into the metabolic activation pathways in mouse skin revealed that adducts were formed via fjord-region this compound-9,10-dihydrodiol 11,12-epoxides (BcCDEs). nih.gov Specifically, the (-)-anti- and (+)-syn-BcCDE stereoisomers were identified as being involved in the formation of DNA adducts in vivo. nih.gov Interestingly, the major adduct found in BcC-treated mouse skin was potentially derived from a bay-region diol epoxide at the 1,2,3,4-position, indicating multiple pathways of metabolic activation. nih.govnih.gov
Rat Mammary Gland Model: The rat mammary gland model has been crucial for differentiating the carcinogenic potency of various BcC metabolites. This compound is a unique PAH as it possesses both a bay region and a fjord region, leading to the formation of distinct diol epoxides. nih.govnih.gov Studies in female CD rats have shown that both bay and fjord region diol epoxides are formed as intermediates in the metabolism of BcC in vivo. nih.gov
Comparative tumorigenesis studies have demonstrated a stark difference in the carcinogenicity between these metabolites. The fjord region diol epoxide, (±)-anti-9,10-dihydroxy-11,12-epoxy-9,10,11,12-tetrahydrothis compound, was found to be a potent mammary carcinogen. nih.govnih.gov In contrast, the bay region diol epoxide, (±)-anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrothis compound, showed a lack of carcinogenic activity in this model. nih.govnih.gov This research provided the first direct comparison of mammary cancer induction by fjord and bay region diol epoxides derived from the same parent PAH, supporting the broader observation that fjord region diol epoxides are generally more carcinogenic. nih.govnih.gov
| Metabolite | Region | Carcinogenic Activity | Tumor Incidence | Tumor Type |
|---|---|---|---|---|
| BcC-9,10-diol-11,12-epoxide | Fjord Region | Potent Carcinogen | 96% | Primarily Adenocarcinomas |
| BcC-1,2-diol-3,4-epoxide | Bay Region | Inactive | 16% | Benign Tumors Only |
Aquatic Organism Models (e.g., fish)
Computational Chemistry and Theoretical Approaches for this compound
Computational chemistry and theoretical modeling are powerful tools for investigating the properties and behavior of molecules like this compound at an atomic level. These approaches complement experimental studies by providing insights into molecular structure, reactivity, and interactions that can be difficult to obtain through empirical methods alone.
Quantum Chemical Calculations (e.g., DFT, B3LYP, G3(MP2,CC), AM1)
Quantum chemical calculations are employed to understand the electronic structure and predict the chemical properties of PAHs. While specific studies extensively detailing the application of all these methods to this compound are limited, the methodologies are widely applied to related compounds.
Density Functional Theory (DFT) , particularly with the B3LYP functional, is a common method for optimizing the geometry and calculating the electronic properties of PAHs. mdpi.comresearchgate.net For instance, DFT calculations have been used to investigate the electrochemical and spectroscopic properties of derivatives of the related compound dibenzo[g,p]chrysene, clarifying the effects of molecular structure on oxidation potentials. nih.govrsc.org Such methods help elucidate how structural features, like the twisted nature of the chrysene core, influence electronic properties such as the HOMO-LUMO gap. nih.gov
High-level ab initio methods like G3(MP2,CC) have been applied to determine the thermal rate constants of H-abstraction reactions from other PAHs like chrysene and benzo[a]pyrene (B130552), which is crucial for understanding their degradation and transformation pathways in environments like combustion flames. nih.gov While direct application of G3(MP2,CC) and the semi-empirical AM1 method to this compound is not prominently documented in the reviewed literature, these methods are part of the standard computational toolkit for studying PAH reactivity and thermodynamics.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are used to simulate the interaction of this compound and its metabolites with biological macromolecules, such as enzymes and DNA. These simulations provide a structural basis for understanding metabolic activation and genotoxicity.
Molecular modeling has been used to investigate the fit of various PAH diol epoxides, including those from this compound, into the active sites of human glutathione (B108866) S-transferase (GST) enzymes, such as GSTP1-1 and GSTA1-1. nih.govnih.gov These studies help explain the observed stereoselectivity in the detoxification of these reactive metabolites. By modeling the enantiomers within the enzyme's active site, researchers can rationalize why certain stereoisomers are preferred substrates, providing a molecular explanation for experimental observations on metabolic pathways. nih.govnih.gov
Docking studies are also critical for understanding how the ultimate carcinogenic metabolites of this compound bind to DNA. These simulations can predict the preferred binding sites and conformations of DNA adducts, offering insights into the mechanisms that lead to mutations and the initiation of cancer.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This approach is valuable for predicting the toxicity of untested chemicals based on the properties of similar, well-studied compounds.
Simulation of Reaction Energetics and Mechanisms
Computational chemistry provides powerful tools to investigate the complex reaction pathways involved in the metabolic activation of this compound. Through the simulation of reaction energetics and mechanisms, researchers can gain a molecular-level understanding of its biotransformation into carcinogenic metabolites. These theoretical studies are crucial for elucidating the factors that determine the reactivity and biological activity of this unique polycyclic aromatic hydrocarbon (PAH), which possesses both a bay region and a fjord region.
The primary focus of computational studies on this compound is its metabolic activation to diol epoxides. Experimental evidence indicates that both the bay region (1,2,3,4-ring) and the fjord region (9,10,11,12-ring) are sites of metabolic activity, leading to the formation of their respective diol epoxide isomers. nih.gov Of particular interest is the stark difference in the carcinogenic potential between these metabolites; the fjord-region diol epoxide is a potent carcinogen, whereas the bay-region diol epoxide is essentially inactive. nih.gov Computational simulations of the reaction energetics help to explain these observed differences in biological activity.
Advanced computational methods, particularly Density Functional Theory (DFT), are employed to model the reaction pathways. These methods can accurately predict the geometries of reactants, transition states, and products, as well as their relative energies. The choice of the DFT functional is critical for obtaining reliable results for PAHs. Studies comparing various functionals have shown that hybrid functionals which include a portion of exact exchange, often combined with an empirical dispersion correction (e.g., PBE0-D3, PW6B95-D3), provide good accuracy for the relative energies of PAH isomers.
The key reaction mechanism for the genotoxicity of this compound diol epoxides is the opening of the strained epoxide ring to form a highly reactive carbocation intermediate, which can then covalently bind to DNA. The stability of this carbocation is a critical factor in the reactivity of the parent diol epoxide. While specific energetic data for this compound is not extensively published, quantum mechanical calculations on the closely related and structurally analogous fjord-region PAH, benzo[c]phenanthrene (B127203), provide a clear example of the insights gained from such simulations. DFT calculations are used to determine the relative stability of various carbocation intermediates (arenium ions) that can be formed.
For instance, calculations on benzo[c]phenanthrene show that the stability of the arenium ion is highly dependent on the position of electrophilic attack. This serves as a model for understanding the regioselectivity of the epoxide ring-opening. The relative energies of different protonated forms of benzo[c]phenanthrene, which model the carbocation intermediates, have been calculated at the B3LYP/6-31G(d) level of theory. nih.gov
| Position of Protonation | Relative Energy (kcal/mol) |
|---|---|
| C-5 | 0.0 |
| C-1 | 2.7 |
| C-4 | 2.7 |
| C-6 | 3.4 |
| C-2 | 3.5 |
| C-3 | 3.7 |
Data derived from DFT calculations on the analogous fjord-region PAH, benzo[c]phenanthrene, illustrating the computational approach to determining the relative stability of reactive intermediates. nih.gov
These theoretical energy values demonstrate that there are clear energetic preferences for the formation of certain carbocation intermediates. nih.gov The lower the relative energy, the more stable the carbocation, and consequently, the more likely it is to form. This regioselectivity is critical because it dictates where the diol epoxide will ultimately bind to DNA, influencing the type of DNA adduct formed and the subsequent potential for mutagenesis. By simulating the entire reaction coordinate for epoxide ring-opening, hydrolysis, and reaction with DNA bases (like guanine (B1146940) or adenine), researchers can calculate activation energy barriers and reaction enthalpies. This data provides a detailed mechanistic picture that explains why the fjord-region diol epoxides of compounds like this compound are particularly carcinogenic.
Future Research Directions and Translational Implications
Elucidation of Novel Metabolic Pathways and Metabolites
Benzo[c]chrysene (B[c]C) is a polycyclic aromatic hydrocarbon (PAH) found in environmental pollutants like coal tar and crude oil. acs.orgacs.org Its molecular structure is unique as it possesses both a bay region and a fjord region. acs.orgtandfonline.com Like other PAHs, B[c]C requires metabolic activation to exert its carcinogenic effects. tandfonline.com This process involves the formation of dihydrodiols, diol epoxides, and phenols. tandfonline.comtandfonline.com
In vivo studies in rats have shown that B[c]C is metabolized and its byproducts are eliminated through feces and urine. acs.orgnih.gov Major fecal metabolites include 3-hydroxythis compound, 10-hydroxythis compound, and trans-7,8-dihydroxy-7,8-dihydrothis compound. acs.orgnih.gov Urinary metabolites, found mainly as glucuronic acid and sulfate (B86663) conjugates, include trans-1,2-dihydroxy-1,2-dihydrothis compound and 2-hydroxythis compound. acs.orgnih.gov The identification of (±)-1,t-2,t-3,c-4-tetrahydroxy-1,2,3,4-tetrahydrothis compound and (±)-9,t-10,t-11,c-12-tetrahydroxy-9,10,11,12-tetrahydrothis compound in urine confirms the formation of both bay region and fjord region diol epoxides as metabolic intermediates. acs.orgnih.gov
Future research will likely focus on identifying additional, potentially more potent, metabolites. The synthesis of various B[c]C metabolites, including dihydrodiols and phenols, has been crucial for these studies. tandfonline.comconnectedpapers.comacs.org Further investigation into the competitive metabolism of B[c]C in the presence of other PAHs is also an important area of future research. mdpi.com
Advanced Understanding of DNA Adduct Repair Mechanisms Specific to this compound Adducts
The carcinogenicity of B[c]C is linked to the formation of covalent DNA adducts by its reactive metabolites. acs.org The metabolic activation of B[c]C in mouse skin leads to the formation of seven distinct adducts. acs.org The persistence of four of these adducts for at least three weeks suggests they are resistant to DNA repair mechanisms. acs.org These adducts are believed to be formed from the fjord-region B[c]C-9,10-dihydrodiol 11,12-epoxides (B[c]CDEs). acs.org
The primary cellular defense against such bulky DNA lesions is the nucleotide excision repair (NER) pathway. aacrjournals.orgaacrjournals.org This complex mechanism involves the recognition of the damaged DNA, excision of a short oligonucleotide containing the adduct, and synthesis of a new DNA strand to fill the gap. aacrjournals.orgnih.gov
Studies on the related fjord region PAH, benzo[c]phenanthrene (B127203) (B[c]Ph), have shown that its DNA adducts are poorly repaired by the human NER system, which may explain its high tumorigenicity. aacrjournals.org Given the structural similarities, it is hypothesized that B[c]C-DNA adducts may also be inefficiently repaired. The mismatch repair (MMR) system, which can recognize some forms of chemical DNA damage, may also play a role, although its primary function is to correct base mismatches. oup.com
Future research is needed to specifically investigate the efficiency of NER and potentially other repair pathways, like MMR, in recognizing and removing the various stereoisomeric B[c]C-DNA adducts. Understanding the structural features of B[c]C adducts that lead to resistance to repair will be critical.
Development of Predictive Toxicological Models for this compound Carcinogenicity
Developing accurate predictive models for the carcinogenicity of B[c]C is a key goal for risk assessment. mdpi.com Traditionally, the carcinogenic potential of PAHs has been estimated using relative potency factors (PEFs) that compare the toxicity of a given PAH to that of the well-studied benzo[a]pyrene (B130552) (BaP). mdpi.com However, this approach has limitations when dealing with complex mixtures of PAHs. mdpi.com
Physiologically based pharmacokinetic (PBPK) models offer a more sophisticated approach. acs.orgnih.gov These models can simulate the absorption, distribution, metabolism, and elimination of B[c]C and its metabolites, providing estimates of internal dosimetry and target tissue doses. acs.orgnih.gov Kinetic data from in vitro metabolism studies using rodent and human liver microsomes are essential for developing and refining these models. nih.gov
Computational models are also being developed to predict the toxicity of chemicals based on their physicochemical properties and interactions with biological systems. europa.euresearchgate.net These "in silico" methods, combined with high-throughput in vitro testing, have the potential to accelerate the toxicological evaluation of compounds like B[c]C. mdpi.com
Integration of Omics Technologies in this compound Carcinogenesis Research
"Omics" technologies, such as genomics, proteomics, and metabolomics, are powerful tools for investigating the complex biological responses to B[c]C exposure. researchgate.nettandfonline.com These approaches provide a global view of changes in gene expression, protein levels, and metabolic profiles, offering insights into the mechanisms of carcinogenesis. researchgate.nettandfonline.com
For instance, proteomics can identify proteins that are differentially expressed in response to B[c]C, which may serve as biomarkers of exposure or effect. researchgate.netnih.gov Studies on other PAHs, like benzo[a]pyrene, have used proteomics and metabolomics to reveal cellular responses such as oxidative stress and altered cell migration. researchgate.net Toxicogenomics, the study of how genomes respond to toxic substances, can help to elucidate the mode of action of carcinogens like B[c]C and to derive points of departure for risk assessment. tandfonline.com
Future research will increasingly integrate these different omics platforms to build a comprehensive understanding of B[c]C-induced carcinogenesis. This systems biology approach will be crucial for identifying key pathways and molecular signatures associated with B[c]C toxicity.
Strategies for Mitigation of this compound Environmental Contamination and Exposure
Given the widespread presence of B[c]C and other PAHs in the environment, developing effective remediation strategies is a priority. environment-agency.gov.uknih.gov Bioremediation, which uses microorganisms or their enzymes to break down pollutants, is a promising and environmentally friendly approach. tandfonline.comresearchgate.net Certain fungi, for example, have been shown to degrade PAHs like chrysene (B1668918) and benzo[a]pyrene. researchgate.netresearchgate.net The use of surfactants can enhance the release of PAHs from contaminated soils, making them more available for microbial degradation. oup.com
Phytoremediation, the use of plants to remove, contain, or degrade environmental contaminants, is another potential strategy. mdpi.com Plants can take up PAHs from the soil, and recent research suggests that plant-derived extracellular vesicles may play a role in the detoxification of these compounds. mdpi.com
In addition to remediation, strategies to reduce emissions from sources such as industrial processes and domestic combustion are essential for minimizing human exposure to B[c]C. environment-agency.gov.uk Risk-based management and remediation guidance can help to effectively manage contaminated sites. crccare.com
Clinical and Public Health Implications of this compound Research
Research on B[c]C has significant implications for clinical practice and public health. nih.goviarc.fr Exposure to PAH mixtures containing B[c]C is associated with an increased risk of cancer, particularly lung cancer. nih.goviarc.fr Understanding the health effects of B[c]C is crucial for setting regulatory standards and protecting public health. nih.gov
A key area of research is the development of biomarkers to assess human exposure to B[c]C and to predict the risk of adverse health outcomes. amegroups.orgmdpi.com Urinary metabolites of PAHs, such as 1-hydroxypyrene, are commonly used as biomarkers of exposure. nih.govamegroups.org DNA adducts in white blood cells can also serve as a biomarker of exposure and potential cancer risk. nih.gov
Further research is needed to identify specific and sensitive biomarkers for B[c]C exposure. nih.govgoogle.com This will aid in molecular epidemiology studies to better understand the link between B[c]C exposure and human cancer. Ultimately, this knowledge will inform public health policies aimed at reducing exposure to this and other carcinogenic PAHs. iarc.fr
Q & A
Q. What are the key physicochemical properties of Benzo[c]chrysene relevant to its environmental persistence and analytical detection?
this compound (CAS 214-17-5) is a polycyclic aromatic hydrocarbon (PAH) with a log octanol-water partition coefficient (Log Kow) of 7.11, indicating high hydrophobicity and potential for bioaccumulation. It has a melting point of 294–299.7°C, contributing to its stability in high-temperature environments. Its UV/VIS, fluorescence, and NMR spectral data are critical for identification in environmental matrices .
Q. How is this compound typically quantified in environmental samples, and what are the common extraction and purification techniques?
Quantification often involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection, validated using internal standards like deuterated PAHs (e.g., chrysene-d12). Sample preparation includes Soxhlet extraction with ethyl acetate or acetonitrile, followed by cleanup via solid-phase extraction (SPE) to remove interfering lipids and pigments . Recovery rates must be validated using matrix-matched calibration standards to account for matrix effects .
Q. What are the primary sources of this compound in environmental matrices, and how does its concentration correlate with other PAHs?
this compound is emitted during incomplete combustion of organic materials (e.g., fossil fuels, biomass). It is often analyzed alongside 16 U.S. EPA priority PAHs, including benzo[a]pyrene and chrysene. Studies show strong correlations (r = 0.92–0.99) between PAH subgroups (PAH2, PAH4, PAH8), suggesting co-emission patterns .
Advanced Research Questions
Q. What experimental design considerations are critical when assessing the carcinogenic potential of this compound in in vitro models?
Researchers must address:
- Dose selection : Use sub-cytotoxic concentrations based on prior IC50 data to avoid confounding cell viability results.
- Metabolic activation : Include S9 liver fractions to mimic metabolic conversion to reactive intermediates.
- Endpoint specificity : Combine mutagenicity assays (e.g., Ames test) with oxidative stress markers (e.g., 8-OHdG) to capture multiple mechanisms . Ensure adherence to FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis-driven design .
Q. How can researchers resolve discrepancies in this compound concentration data obtained from different chromatographic methods (e.g., HPLC vs. GC-MS)?
- Method validation : Cross-validate using certified reference materials (CRMs) and isotope dilution.
- Matrix effects : Compare recovery rates in spiked samples (e.g., plant vs. soil matrices) to identify interference sources.
- Column specificity : Use PAH-optimized columns (e.g., Pinnacle II PAH) to improve resolution of co-eluting isomers like benzo[b]fluoranthene . Statistical tools (e.g., ANOVA with Duncan’s test) can quantify inter-method variability .
Q. What strategies mitigate the impact of matrix complexity on this compound detection in phytopharmaceuticals?
- Multi-step cleanup : Combine gel permeation chromatography (GPC) with activated carbon SPE to remove chlorophyll and terpenoids.
- Internal standards : Use deuterated analogs (e.g., chrysene-d12) to correct for signal suppression in mass spectrometry .
- Quality controls : Include blank spikes and replicate analyses to monitor cross-contamination and instrument drift .
Q. How do structural analogs of this compound (e.g., benzo[a]pyrene) influence its toxicokinetic modeling in mammalian systems?
Structure-activity relationship (SAR) models can predict bioavailability based on Log Kow and molecular weight. Comparative studies using radiolabeled analogs (e.g., ³H-benzo[a]pyrene) help quantify tissue-specific accumulation and metabolic rates. Adjust for differences in cytochrome P450 enzyme affinity when extrapolating data .
Methodological Guidelines
- Data interpretation : Always report uncertainties (e.g., ±5% for HPLC) and validate outliers using Grubbs’ test .
- Ethical compliance : Ensure sampling protocols align with institutional biosafety guidelines, especially for carcinogen handling .
- Literature synthesis : Use systematic frameworks (e.g., PICO) to contextualize findings within existing PAH research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
